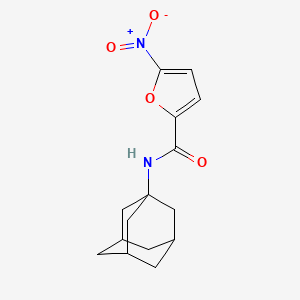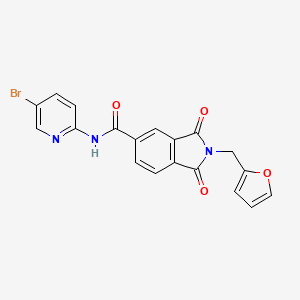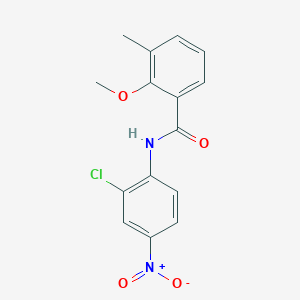![molecular formula C17H26ClNO3 B4403706 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4403706.png)
1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride
Vue d'ensemble
Description
1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained significant attention in recent years due to its potency and potential for abuse. This compound is structurally similar to fentanyl, a powerful synthetic opioid that is responsible for a significant number of overdose deaths. The purpose of
Mécanisme D'action
The mechanism of action of 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride involves binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to a decrease in the perception of pain and an increase in feelings of euphoria. Additionally, opioids such as 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl can cause respiratory depression, which can be life-threatening in cases of overdose.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound has potent analgesic effects and can cause feelings of euphoria and relaxation. Additionally, opioids such as 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl can cause respiratory depression, constipation, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride in lab experiments include its high potency and affinity for the mu-opioid receptor. This compound can be used to study the effects of opioids on the central nervous system and the opioid receptor system. However, the limitations of using 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl in lab experiments include its potential for abuse and the risk of respiratory depression in cases of overdose.
Orientations Futures
For research on 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride include studying its effects on different opioid receptors, investigating the potential for abuse and addiction, and developing new treatments for opioid addiction and overdose. Additionally, research could focus on developing new synthetic opioids with lower potential for abuse and overdose.
Applications De Recherche Scientifique
1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloride has been used in scientific research to study the opioid receptor system and the effects of opioids on the central nervous system. This compound has been shown to bind to the mu-opioid receptor with high affinity, resulting in potent analgesic effects. Additionally, research has shown that 1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}-1-propanone hydrochloridelfentanyl has a higher potency than fentanyl, making it a valuable tool for studying the effects of opioids on the body.
Propriétés
IUPAC Name |
1-[4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-4-17(19)15-5-7-16(8-6-15)20-10-9-18-11-13(2)21-14(3)12-18;/h5-8,13-14H,4,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMCNOZSRJQIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4403629.png)
![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)
![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)

![N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B4403665.png)
![2-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403667.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4403680.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403687.png)

![3-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4403701.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403722.png)